N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-16(2)15-26-22-11-10-21(14-19(22)9-12-23(26)27)25-24(28)20-8-7-17-5-3-4-6-18(17)13-20/h3-8,10-11,13-14,16H,9,12,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAONTEJIESYNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of (R)-3-(4-Trifluoromethylphenylamino)Valeric Acid
The tetrahydroquinoline scaffold is synthesized via cyclization of (R)-3-(4-trifluoromethylphenylamino)valeric acid. This reaction employs phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) as a dual catalyst system, forming (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 65–75°C |
| Solvent | Methanesulfonic acid (neat) |
| Catalyst Loading | P₂O₅ (2–4 equiv), MSA (20–30 equiv) |
| Time | 2–4 hours |
| Yield | 78–85% |
The use of Eaton’s reagent (P₂O₅/MSA) ensures efficient dehydration and cyclization while minimizing racemization. The reaction proceeds via intramolecular nucleophilic attack, facilitated by the acidic medium, to form the dihydroquinolinone intermediate.
Stereoselective Reduction of Dihydroquinolinone
The dihydroquinolinone intermediate undergoes stereoselective reduction to yield (2R,4S)-2-ethyl-6-trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-amine. Palladium on carbon (Pd/C) under hydrogen pressure (5–25 atm) achieves >95% enantiomeric excess (ee).
Optimized Reduction Parameters
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (0.1 equiv) |
| Solvent | Ethanol or isopropyl alcohol |
| Pressure | 10–20 atm H₂ |
| Temperature | 25–50°C |
| Yield | 88–92% |
This step highlights the superiority of palladium over alternative catalysts (e.g., Pt, Rh) in achieving high stereoselectivity, critical for subsequent functionalization.
Coupling with 2-Naphthoyl Chloride
Acylation of the 6-Amino Group
The 6-amino group of the tetrahydroquinoline intermediate is acylated with 2-naphthoyl chloride in the presence of triethylamine (Et₃N) . The reaction proceeds in dichloromethane (DCM) at 0–25°C.
Acylation Parameters
| Parameter | Value |
|---|---|
| Acylating Agent | 2-Naphthoyl chloride (1.2 equiv) |
| Base | Et₃N (2 equiv) |
| Solvent | DCM |
| Temperature | 0°C → 25°C (gradual) |
| Time | 4–6 hours |
| Yield | 85–90% |
The use of a mild base prevents side reactions such as hydrolysis of the acid chloride. Post-reaction purification via recrystallization from ethanol/water yields the final compound with >99% purity.
Optimization Strategies and Challenges
Cyclization Efficiency
Early methods suffered from low yields (45–50%) due to incomplete cyclization. The adoption of Eaton’s reagent increased yields to 78–85% by enhancing the electrophilicity of the carbonyl carbon.
Stereochemical Control
The stereoselective reduction step initially produced racemic mixtures when using NaBH₄ or LiAlH₄. Switching to Pd/C under hydrogen pressure resolved this issue, achieving >95% ee.
Purification Techniques
- Recrystallization : Ethanol/water (7:3) removes unreacted starting materials.
- Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) isolates the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different chemical properties and reactivity.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives, altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the compound, potentially modifying its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline and naphthamide derivatives.
Scientific Research Applications
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide has a broad range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical and pharmacological studies.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in fields such as materials science and chemical engineering.
Mechanism of Action
The mechanism by which N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally analogous molecules, based on synthesis, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Structural Flexibility vs. Rigidity: The target compound’s tetrahydroquinolinone core provides rigidity compared to the piperazine-based analog , which may enhance target binding specificity. Triazole-linked analogs introduce conformational flexibility, which could reduce binding affinity but improve synthetic accessibility.
The trifluoromethyl group in the piperazine analog balances hydrophobicity with electronegativity, improving solubility in organic phases.
Biological Activity :
- VU01’s PLD inhibition highlights the role of the naphthamide group in enzyme interaction, a feature shared with the target compound.
- The triazole derivatives demonstrate that replacing the amide linker with a triazole can shift activity toward antimicrobial targets.
Synthetic Accessibility :
- The target compound’s synthesis likely involves amide coupling (similar to ), whereas triazole derivatives require copper-catalyzed azide-alkyne cycloaddition, adding complexity.
Research Findings and Hypotheses
- Kinase Inhibition Potential: The tetrahydroquinolinone scaffold is structurally analogous to known kinase inhibitors (e.g., imatinib derivatives). The naphthamide group may engage ATP-binding pockets via π-π stacking .
- Metabolic Stability : The isobutyl group could reduce cytochrome P450-mediated metabolism compared to smaller alkyl chains, as seen in related compounds .
- Toxicity Risks : High lipophilicity may increase hepatotoxicity risk, necessitating structural optimization (e.g., introducing polar groups) .
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a compound belonging to the class of tetrahydroquinoline derivatives. This class is recognized for its diverse biological activities and potential therapeutic applications. The compound's unique structural features contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features a tetrahydroquinoline moiety linked to a naphthamide group. This combination is significant for its potential interactions with biological targets. The presence of an isobutyl group and a carbonyl functionality enhances its lipophilicity and binding affinity to various biomolecules.
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₂ |
| Molecular Weight | 293.36 g/mol |
| CAS Number | 941991-60-2 |
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, indicating its possible use in treating infectious diseases.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Activity
A study conducted on tetrahydroquinoline derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The study highlighted that the compound's ability to induce apoptosis was linked to its interaction with specific molecular targets involved in cell cycle regulation .
Antimicrobial Studies
In vitro tests have revealed that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, indicating effective inhibition at low concentrations .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing downstream signaling pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
